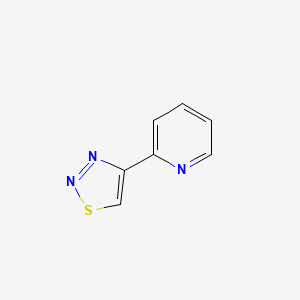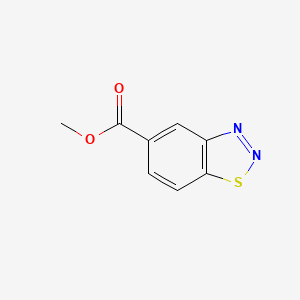
2-(4-1,2,3-Thiadiazolyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-1,2,3-Thiadiazolyl)pyridine is a useful research compound. Its molecular formula is C7H5N3S and its molecular weight is 163.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds, including thiadiazoles, play a crucial role in organic chemistry due to their extensive applications in pharmaceuticals, agrochemicals, and materials science. The synthesis and transformation of heterocyclic compounds, such as thiadiazoles, have been extensively studied, highlighting the versatility and potential of these compounds in creating biologically active molecules. Studies have shown that thiadiazoles exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties, underscoring their significance in medicinal chemistry (Asif, 2016; Mishra et al., 2015).
Biological and Medicinal Applications
The structural motif of 2-(4-1,2,3-Thiadiazolyl)pyridine serves as a foundation for developing compounds with significant biological and medicinal applications. Research has demonstrated that derivatives of thiadiazoles possess diverse pharmacological activities, including antiviral, antibacterial, and anticancer effects. This wide array of activities is attributed to the ability of these derivatives to interact with various biological targets, making them valuable in the design of new therapeutic agents (Abu-Taweel et al., 2022; Verma et al., 2019).
Mécanisme D'action
Target of Action
Compounds with a similar thiadiazole structure have been found to interact with various biological targets, such asprotein tyrosine phosphatase 1B (PTP1B) , and pyruvate kinase (PK) , which play crucial roles in cellular processes.
Mode of Action
A compound with a similar structure, yzk-c22, has been found to inhibit the activity ofpyruvate kinase (PK) in the glycolytic pathway . This suggests that 2-(4-1,2,3-Thiadiazolyl)pyridine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, YZK-C22, a compound with a similar structure, has been found to inhibit the glycolytic pathway by targeting pyruvate kinase .
Result of Action
Compounds with a similar thiadiazole structure have been found to exhibit various biological activities, such asantioxidant , analgesic , anti-inflammatory , antimicrobial , antifungal , antiviral , diuretic , anticonvulsant , neuroprotective , and antitumor or cytotoxic activities .
Analyse Biochimique
Biochemical Properties
2-(4-1,2,3-Thiadiazolyl)pyridine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with pyruvate kinase, a key enzyme in the glycolytic pathway, inhibiting its activity . This interaction suggests that this compound can modulate metabolic pathways by affecting enzyme function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce dose-dependent anticancer activities against various cell lines . Additionally, it has been reported to affect the activity of pyruvate kinase, thereby altering the glycolytic pathway and influencing cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been identified as an inhibitor of pyruvate kinase, binding to the enzyme and preventing its normal function . This inhibition leads to a decrease in glycolytic activity, which can have downstream effects on cellular metabolism and energy production. Furthermore, the compound’s structure allows it to interact with other proteins and enzymes, potentially modulating their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, maintaining its inhibitory effects on enzymes like pyruvate kinase over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anticancer activity and enzyme inhibition . At higher doses, it may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, necessitating careful consideration of dosage in experimental and clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes like pyruvate kinase . By inhibiting this enzyme, the compound affects the glycolytic pathway, leading to changes in metabolic flux and metabolite levels. This inhibition can result in altered energy production and metabolic homeostasis, impacting cellular function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments, where it can exert its effects on target enzymes and proteins.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization allows it to interact with its target enzymes and proteins, modulating their activity and influencing cellular processes.
Propriétés
IUPAC Name |
4-pyridin-2-ylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S/c1-2-4-8-6(3-1)7-5-11-10-9-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYISIZZTHPRSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372742 |
Source


|
| Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176037-42-6 |
Source


|
| Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














